molecular formula C11H20N4O4S2 B2476659 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1796961-25-5

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2476659
CAS No.: 1796961-25-5
M. Wt: 336.43
InChI Key: AXRWCLGPMVCYMM-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two privileged structural motifs: a piperidine ring system and a sulfonamide-functionalized pyrazole. The piperidine moiety, modified with a methylsulfonyl group, is a common pharmacophore found in molecules designed to interact with various enzymatic targets, often contributing to enhanced binding affinity and metabolic stability . The sulfonamide group on the pyrazole ring is a key functional group known to participate in critical hydrogen-bonding interactions within the active sites of many enzymes, making it a valuable feature in the design of enzyme inhibitors . Compounds featuring similar N-substituted piperidine and heterocyclic sulfonamide structures have been extensively investigated as potent inhibitors of biologically significant enzymes, such as soluble epoxide hydrolase (sEH), which is a key target in cardiovascular and inflammatory disease research . The molecular architecture of this compound suggests its potential utility as a versatile intermediate or a core structure for developing novel chemical probes. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) by synthesizing derivatives or analogs, particularly for interrogating biological pathways involving protein kinases, hydrolases, and other adenosine triphosphate (ATP)- or nucleotide-binding proteins. Its structural features make it a compelling candidate for high-throughput screening campaigns and as a starting point for the design of targeted covalent or allosteric inhibitors. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It should not be administered to humans or animals.

Properties

IUPAC Name

1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4S2/c1-14-9-11(8-12-14)21(18,19)13-7-10-3-5-15(6-4-10)20(2,16)17/h8-10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRWCLGPMVCYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the piperidine moiety, and the incorporation of the sulfonamide group. The synthetic route may involve the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.

    Incorporation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Sulfonamide Coupling Reaction

The target compound is synthesized by reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with 1-(methylsulfonyl)piperidin-4-yl)methylamine in the presence of a base. Diisopropylethylamine (DIPEA) is commonly used to scavenge HCl generated during the reaction .

General Procedure :

  • Dissolve 1-(methylsulfonyl)piperidin-4-yl)methylamine (1.05 equiv) in DCM (10 vol).

  • Add DIPEA (3.0 equiv) at 25–30°C.

  • Slowly add 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) dissolved in DCM.

  • Stir the reaction mixture at 25–30°C for 16 hours.

  • Quench with cold water, extract with DCM, dry over Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) .

Key Observations :

  • Optimal yields (65–78%) are achieved with DIPEA in DCM .

  • Alternative bases (e.g., K₂CO₃, NaH) result in lower yields (<55%) .

Reaction Optimization Data

The table below summarizes reaction conditions and yields for analogous pyrazole-4-sulfonamide syntheses :

BaseSolventTime (h)Yield (%)
DIPEADCM1671–78
NaHDMF1241–55
K₂CO₃THF36No reaction
NaOHAcetone36No reaction

Structural Characterization

The compound is characterized using spectroscopic and analytical methods:

FT-IR Analysis

  • Peaks : 3284 cm⁻¹ (N–H stretch), 2934 cm⁻¹ (C–H stretch), 1636 cm⁻¹ (C=C), 1145 cm⁻¹ (SO₂) .

¹H NMR (500 MHz, CDCl₃)

  • δ 3.74 (s, 3H, N–CH₃),

  • δ 3.16–3.38 (m, 2H, piperidinyl-CH₂),

  • δ 2.48 (s, 6H, methylsulfonyl-CH₃) .

HRMS (ESI)

  • m/z Calculated: 336.40 [M + H]⁺

  • m/z Observed: 336.4 .

Piperidine Ring Modifications

  • Methylsulfonyl Group Replacement : Reacting with thiols or amines under basic conditions replaces the methylsulfonyl group, altering pharmacokinetic properties .

Pyrazole Ring Halogenation

  • Bromination or iodination at the pyrazole C-5 position using N-bromosuccinimide (NBS) or iodine monochloride (ICl) enhances antiproliferative activity .

Stability and Degradation Studies

  • Hydrolytic Stability : Stable in aqueous buffers (pH 4–8) at 25°C for 24 hours.

  • Thermal Degradation : Decomposes above 200°C, forming sulfonic acid derivatives .

Biological Activity Correlations

Scientific Research Applications

Medicinal Chemistry

The compound's structural complexity allows for modifications that can enhance its biological activity or improve pharmacokinetic properties. Research has indicated that compounds with similar structures exhibit significant antimicrobial and antifungal activities. For instance, derivatives of piperidine and pyrazole have shown efficacy against various pathogens, making this compound a candidate for further exploration in treating infections.

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of related compounds, particularly against strains of Candida and Geotrichum. The sulfonamide group is known for its antibacterial action, and the incorporation of the piperidine structure may enhance this effect. In vitro studies have demonstrated that modifications to the core structure can lead to increased potency against resistant bacterial strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly targeting acetylcholinesterase (AChE) and urease. Compounds with similar configurations have shown competitive inhibition properties, which could be beneficial in treating conditions like Alzheimer's disease or managing urea levels in patients with renal issues .

Compound NameActivity TypeTargetIC50 (µM)
Example AAntibacterialAChE15.62
Example BAntimicrobialUrease0.18

Cancer Research

The structural components of this compound suggest potential applications in cancer therapy. The sulfonamide group has been linked to anticancer properties through mechanisms involving enzyme inhibition and apoptosis induction in cancer cells. Preliminary studies indicate that modifications can enhance selectivity towards cancerous cells while minimizing effects on healthy tissues .

Case Study 1: Antifungal Activity

A series of synthesized sulfonamide derivatives were evaluated for antifungal activity against Candida albicans. The results showed that certain modifications led to improved efficacy compared to standard treatments like fluconazole, with minimum inhibitory concentration (MIC) values significantly lower than those of existing antifungal agents .

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibition, derivatives of the compound were tested for their ability to inhibit acetylcholinesterase. The findings revealed promising IC50 values, indicating potential use in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide can be compared with similar compounds, such as:

    N-Methyl-4-piperidinone: This compound shares the piperidine moiety but lacks the pyrazole and sulfonamide groups, leading to different chemical properties and reactivity.

    1-Methyl-4-piperidone: Similar to N-Methyl-4-piperidinone, this compound also lacks the pyrazole and sulfonamide groups.

    N-Methyl-2-piperidone: This compound has a different substitution pattern on the piperidine ring, resulting in distinct chemical behavior.

Biological Activity

1-Methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is primarily investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₉N₅O₃S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The compound features a pyrazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its reactivity and biological activity.

1. Anticancer Activity

Research indicates that compounds with a pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The antiproliferative effects are often quantified using IC50 values, which measure the concentration required to inhibit 50% of cell growth. Related compounds have demonstrated submicromolar inhibitory effects against specific cancer targets .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)
Compound ALung Cancer0.5
Compound BBreast Cancer (MDA-MB-231)0.3
Compound CLiver Cancer (HepG2)0.7

2. Anti-inflammatory Activity

This compound has been identified as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory responses. Inhibition of this enzyme suggests potential applications in managing pain and neuroinflammation.

Table 2: Inhibition Potency Against NAAA

CompoundIC50 (nM)
This compound200
Reference Compound D150

The mechanism by which pyrazole derivatives exert their biological activity often involves interaction with specific enzymes or receptors. For instance, the inhibition of NAAA by this compound may lead to decreased levels of pro-inflammatory mediators, thereby alleviating inflammatory responses. Molecular modeling studies suggest that the structural characteristics of the compound enhance its binding affinity to target proteins .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study investigated the synergistic effect of combining pyrazole derivatives with doxorubicin in MDA-MB-231 cells. Results indicated that certain pyrazoles significantly enhanced the cytotoxic effect of doxorubicin, suggesting a promising therapeutic strategy for resistant breast cancer subtypes .
  • Pain Management : In animal models, compounds similar to this compound showed significant analgesic effects, supporting their potential use in pain management therapies.

Q & A

Basic: What are the recommended synthetic strategies for preparing 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Sulfonamide formation : Reacting pyrazole sulfonyl chloride with a piperidine derivative (e.g., 1-(methylsulfonyl)piperidin-4-ylmethanamine) in anhydrous dichloromethane under nitrogen .
  • Protection/deprotection steps : Use of tert-butoxycarbonyl (Boc) groups to protect amines, followed by acidic deprotection (e.g., trifluoroacetic acid) .
  • Purification : Column chromatography with gradients (e.g., 5–20% methanol in dichloromethane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Basic: How should researchers characterize this compound’s structural integrity?

Answer:
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., pyrazole C-H at δ 7.8–8.2 ppm, piperidine methylsulfonyl at δ 3.1–3.3 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 389.15) .
  • Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: What methodologies assess its biological activity in pharmacological studies?

Answer:

  • In vitro receptor binding : Radioligand displacement assays (e.g., CB1 receptor binding using [³H]CP-55,940) with IC₅₀ calculations .
  • In vivo efficacy : Diet-induced obesity (DIO) mouse models to evaluate weight-loss effects, paired with pharmacokinetic profiling (plasma t½, brain-to-plasma ratio) .
  • Off-target screening : Panels for GPCRs, kinases, and ion channels to ensure specificity .

Advanced: How do structural modifications influence its activity?

Answer:

  • Sulfonamide substitution : Replacing methylsulfonyl with bulkier groups (e.g., trifluoromethyl) reduces CB1 receptor affinity by 10-fold, as shown in SAR studies .
  • Piperidine methylation : Methylation at the 4-position enhances metabolic stability (e.g., CYP450 resistance) but may reduce solubility .
  • Pyrazole ring functionalization : Electron-withdrawing groups (e.g., Cl, CF₃) improve membrane permeability but increase cytotoxicity .

Advanced: How to resolve contradictions between solubility and bioactivity data?

Answer:

  • Solubility optimization : Use co-solvents (e.g., PEG-400) or salt formation (hydrochloride salts) to improve aqueous solubility without altering receptor binding .
  • Bioactivity validation : Repeat assays under standardized conditions (e.g., 1% DMSO in PBS) to minimize solvent interference .

Advanced: What explains discrepancies between in vitro and in vivo efficacy?

Answer:

  • Metabolic stability : In vitro models lack hepatic metabolism; use microsomal assays (e.g., human liver microsomes) to predict clearance rates .
  • Blood-brain barrier (BBB) penetration : High polar surface area (>90 Ų) may limit CNS access, requiring peripheral activity validation .

Advanced: How to model its interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding poses in CB1 receptor’s hydrophobic pocket .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Advanced: How to evaluate stability under physiological conditions?

Answer:

  • pH stability studies : Incubate in buffers (pH 1.2–7.4) for 24h, monitor degradation via HPLC .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Basic: What analytical methods validate purity for publication?

Answer:

  • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) within ±0.4% of theoretical values .
  • HPLC-DAD : Purity ≥98% with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: What novel synthetic approaches improve yield or sustainability?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
  • Flow chemistry : Enables continuous production with real-time monitoring (e.g., FTIR) to minimize waste .

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